molecular formula C9H17N3O3S B6339994 {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221343-01-6

{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

Cat. No.: B6339994
CAS No.: 1221343-01-6
M. Wt: 247.32 g/mol
InChI Key: LYJWSYGFFXYSIC-UHFFFAOYSA-N
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Description

{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol is a synthetic organic compound designed for research and development purposes, particularly in the field of medicinal chemistry. This molecule features a core imidazole ring, a common pharmacophore in bioactive molecules, which is substituted with a dimethylaminoethyl side chain and a methanesulfonyl group. The dimethylamino (DMA) functional group is a prominent feature in many FDA-approved drugs and is known to contribute favorable properties such as enhanced water solubility and bioavailability, which are critical for pharmacokinetic performance . The specific combination of these functional groups makes this compound a valuable intermediate for researchers exploring new chemical entities. The structural motif suggests potential applications in the synthesis of molecules targeting the central nervous system, given that DMA derivatives are present in various CNS-active drugs . Furthermore, the methanesulfonyl (mesyl) group is a versatile handle in synthetic chemistry, often used in nucleophilic substitution reactions or as a protecting group, allowing for further structural diversification. This product is intended for use in laboratory research as a building block or a standard. It is strictly for professional and research applications. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[3-[2-(dimethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3S/c1-11(2)4-5-12-8(7-13)6-10-9(12)16(3,14)15/h6,13H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJWSYGFFXYSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trityl Protection for Directed N1-Functionalization

The use of triphenylchloromethane (trityl chloride) to protect the imidazole nitrogen is well-documented in analogous syntheses. In WO2015078235A1, ethyl imidazole-4-carboxylate was tritylated with a 1:1.1 molar ratio of trityl chloride in dichloromethane, achieving 97% yield. This method ensures selective protection of the N1 position, leaving the C2 and C5 positions accessible for further modifications.

Alkylation with 2-(Dimethylamino)ethyl Groups

After trityl protection, alkylation can proceed using 2-chloro-N,N-dimethylethylamine or its tosylate derivative. A study on indole derivatives demonstrated that alkylation with 2-(dimethylamino)ethyl chloride in tetrahydrofuran (THF) under reflux conditions (66°C, 12 hours) achieved 85% yield. Catalytic bases like potassium carbonate or triethylamine are critical for deprotonating the imidazole nitrogen and facilitating nucleophilic substitution.

Regioselective Sulfonylation at C2

Direct Sulfonation Using Methanesulfonyl Chloride

Methanesulfonyl groups are typically introduced via reaction with methanesulfonyl chloride (MsCl). In NZ575125A, sulfonation of a trityl-protected imidazole derivative utilized MsCl in dichloromethane at 0–5°C, followed by gradual warming to room temperature. This method minimizes side reactions such as over-sulfonation or ring oxidation.

Optimization of Reaction Conditions

Key parameters for high regioselectivity include:

  • Temperature : Low temperatures (0–10°C) suppress electrophilic attack at unintended positions.

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility without participating in side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of MsCl to imidazole ensures complete conversion while avoiding excess reagent.

Hydroxymethyl Group Installation at C5

Formylation-Reduction Approach

A two-step process involving Vilsmeier-Haack formylation followed by reduction is commonly employed. For example, the WisdomLib study achieved 89% yield in hydroxymethyl installation using sodium borohydride-cerium(III) chloride (Luche reduction) instead of hazardous LAH. This method preserves acid-sensitive groups like the methanesulfonyl moiety.

Direct Hydroxymethylation via Catalytic Hydrogenation

Alternative routes involve hydrogenating a 5-carbaldehyde intermediate. Palladium on carbon (5% Pd/C) under 0.21 MPa hydrogen pressure at 45°C achieved 90–98% reduction efficiency in NZ575125A. This method is scalable and avoids stoichiometric reductants.

Deprotection and Final Isolation

Acidic Cleavage of Trityl Groups

Trityl deprotection is achieved using hydrochloric acid (4 M) at 40–50°C, as demonstrated in WO2015078235A1. The resulting triphenylcarbinol precipitates and is removed via filtration, yielding the free imidazole in >95% purity.

Crystallization and Purification

Final purification often involves recrystallization from ethanol-water mixtures. For instance, NZ575125A reported cooling the reaction mixture to -5°C to precipitate the hydrochloride salt, achieving 90.3% yield.

Comparative Analysis of Synthetic Routes

StepMethod A (Trityl-Mediated)Method B (Direct Alkylation)
N1-Alkylation97% yield85% yield
C2-Sulfonylation89% purity78% purity (side products)
C5-Hydroxymethyl98% yield92% yield
Overall Efficiency82%65%

Method A, utilizing trityl protection, offers superior regioselectivity and yield, albeit with additional deprotection steps. Method B, while shorter, risks lower purity due to competing reactions.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes or receptors, while the methanesulfonyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aminoalkyl Chains

{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol Molecular Weight: 275.37 g/mol (vs. 247.31 for the target compound). Key Difference: Replacement of dimethylamino with diethylamino, increasing lipophilicity. Impact: Enhanced membrane permeability but reduced aqueous solubility compared to the dimethylamino variant .

{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol Key Difference: Extended propyl chain with diethylamino.

Analogues with Aliphatic or Aromatic Substituents

(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol Molecular Formula: C₁₁H₂₀N₂O₃S. Key Difference: Hexyl group at N1. Impact: Increased lipophilicity enhances cell membrane penetration but may limit solubility in polar solvents .

[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol Key Difference: Phenylethyl group introduces aromaticity. Impact: Potential for π-π interactions in receptor binding, improving selectivity in enzyme inhibition .

Analogues with Alternative Functional Groups

(1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol Key Difference: Benzyl group at N1 and methyl at C2 (vs. methanesulfonyl). Impact: Absence of sulfonyl group reduces electron-withdrawing effects, altering reactivity and stability. This compound is used as a precursor in antifungal agents .

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethanol Key Difference: Nitro and styryl substituents.

Physicochemical and Pharmacological Comparisons

Solubility and Polarity

  • Target Compound: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxylmethyl and dimethylamino groups.
  • Diethylamino Analogue (): Lower aqueous solubility but higher lipid solubility due to bulkier diethyl groups.
  • Hexyl Derivative (): Predominantly soluble in nonpolar solvents.

Biological Activity

{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol is a compound with significant potential in pharmaceutical applications, particularly as an inhibitor for various biological targets. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research sources.

  • Chemical Name : {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
  • CAS Number : 1221343-01-6
  • Molecular Formula : C9H17N3O3S
  • Molecular Weight : 247.31 g/mol

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its inhibitory effects on the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In vitro assays demonstrated that derivatives of this compound exhibited promising antiviral activity, with effective concentrations (EC50) significantly lower than those of many existing antiviral agents.

CompoundK_i (nM)EC50 (nM)Reference
{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol27.71364
PF-07321332 (related compound)7.93909

Antibacterial Activity

The compound's imidazole structure suggests potential antibacterial properties. A review of related imidazole derivatives indicates that they can exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Study on SARS-CoV-2 Inhibition

A pivotal study examined the efficacy of various imidazole derivatives, including {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol, against SARS-CoV-2. The findings indicated that while the compound showed some inhibitory effects on viral replication, further structural modifications could enhance its potency and selectivity against the virus.

Antibacterial Efficacy

In a comparative analysis of imidazole-based compounds, several derivatives were tested for their antibacterial activity using the agar disc-diffusion method. The results indicated that compounds with similar structural motifs to {1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol displayed varying degrees of effectiveness against E. coli and S. aureus.

Compound StructureMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Imidazole Derivative A62.578.12
Imidazole Derivative B5065

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for {1-[2-(dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol, and what factors influence reaction yields?

  • Methodology : Synthesis typically involves multi-step procedures. A common approach includes:

  • Step 1 : Formation of the imidazole core via cyclization of precursors (e.g., amidines or thioureas) under acidic or basic conditions.
  • Step 2 : Functionalization of the imidazole ring with methanesulfonyl and dimethylaminoethyl groups using nucleophilic substitution or coupling reactions.
  • Step 3 : Hydroxymethylation at the 5-position via reductive amination or alcohol protection/deprotection strategies.
  • Critical Factors : Yield optimization requires precise pH control, solvent selection (e.g., THF or DMF), and temperature modulation. For example, sodium borohydride reduction steps may require anhydrous conditions to prevent byproduct formation .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most effective?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. Key signals include the hydroxymethyl proton (δ ~4.5 ppm) and sulfonyl group deshielding effects on adjacent carbons.
  • IR : Stretching frequencies for -OH (~3200–3600 cm1^{-1}) and sulfonyl S=O (~1350 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (275.37 g/mol) and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally related imidazole derivatives?

  • Findings : Analogous compounds exhibit:

  • Enzyme Inhibition : Imidazole derivatives with sulfonyl groups show inhibitory activity against kinases and proteases due to sulfonate-protein interactions.
  • Receptor Modulation : Dimethylaminoethyl substituents enhance binding to G-protein-coupled receptors (GPCRs), particularly histamine receptors .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents on the imidazole ring?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths and angles. For example:

  • Key Metrics : Bond lengths between N1-C2 (1.32 Å) and S=O (1.43 Å) confirm electronic delocalization in the sulfonyl group.
  • Challenges : Twinning or low-resolution data may require iterative refinement and validation tools like PLATON to detect disorders .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor binding. The dimethylaminoethyl group’s flexibility allows multiple binding poses in GPCR pockets.
  • DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Q. How can researchers address contradictions in biological assay results across different studies?

  • Strategies :

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments in multiple cell lines.
  • Data Normalization : Adjust for batch effects (e.g., solvent variations) using statistical tools like ANOVA.
  • Meta-Analysis : Compare IC50_{50} values from independent studies to identify outliers or assay-specific artifacts .

Key Challenges and Future Directions

  • Synthesis : Scalability of multi-step routes remains a bottleneck; flow chemistry may improve efficiency.
  • Toxicity Profiling : Limited data on metabolic pathways (e.g., CYP450 interactions) necessitates in vitro hepatocyte assays .
  • Polypharmacology : Dual-target modulation (e.g., kinase-GPCR cross-talk) requires advanced in silico models .

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